2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
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Overview
Description
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, thiophene, and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The thiophene moiety is then introduced through a substitution reaction, followed by the attachment of the aromatic groups via Friedel-Crafts alkylation. The final step involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the implementation of advanced purification techniques such as chromatography or crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the aromatic groups can engage in π-π interactions, stabilizing the compound within the binding pocket. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide shares similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.
Uniqueness
- The unique combination of a triazole ring, thiophene, and multiple aromatic groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H27N5OS2 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C26H27N5OS2/c1-18-7-13-21(14-8-18)31-24(19-9-11-20(12-10-19)26(2,3)4)29-30-25(31)34-17-23(32)28-27-16-22-6-5-15-33-22/h5-16H,17H2,1-4H3,(H,28,32)/b27-16- |
InChI Key |
SWKUCSYOGSHGIQ-YUMHPJSZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=CS3)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CS3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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